2-(2-Chloro-6-methylphenyl)acetic acid
Overview
Description
2-(2-Chloro-6-methylphenyl)acetic acid is an organic compound with the molecular formula C9H9ClO2 It is a derivative of acetic acid where the hydrogen atom of the methyl group is substituted by a 2-chloro-6-methylphenyl group
Mechanism of Action
Target of Action
It is known that similar compounds often target enzymes or receptors involved in biochemical pathways .
Mode of Action
It’s known that benzylic halides, which are structurally similar, typically react via an sn1 or sn2 pathway, depending on whether they are primary, secondary, or tertiary . This suggests that 2-(2-Chloro-6-methylphenyl)acetic acid may interact with its targets through similar mechanisms.
Biochemical Pathways
It’s worth noting that similar compounds are often involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The molecular weight of 200619 suggests that it may have reasonable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Similar compounds are known to participate in carbon–carbon bond forming reactions, which could potentially lead to the synthesis of new molecules .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability .
Biochemical Analysis
Biochemical Properties
2-(2-Chloro-6-methylphenyl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, which can subsequently affect the overall biochemical processes within the cell .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate signaling pathways that are crucial for cell growth and differentiation. Additionally, it has been shown to alter gene expression patterns, leading to changes in cellular behavior and metabolic activities .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. It can bind to certain enzymes, leading to their inhibition or activation. This binding interaction can result in changes in gene expression and subsequent cellular responses. The compound’s ability to modulate enzyme activity is a key aspect of its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular function, which are important considerations for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and enhancing cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. The compound can influence metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. Understanding the metabolic pathways associated with this compound is essential for elucidating its overall impact on cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect the localization and accumulation of the compound within different cellular compartments, influencing its overall efficacy and function .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. The subcellular localization of the compound can impact its activity and function, as it may interact with different biomolecules depending on its location within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-6-methylphenyl)acetic acid typically involves the chlorination of 2-methylphenylacetic acid. The process can be carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under reflux conditions. The reaction proceeds as follows: [ \text{C9H10O2} + \text{SOCl2} \rightarrow \text{C9H9ClO2} + \text{HCl} + \text{SO2} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Major Products:
Oxidation: this compound can be oxidized to 2-(2-chloro-6-methylphenyl)acetaldehyde or this compound.
Reduction: The reduction can yield 2-(2-chloro-6-methylphenyl)ethanol or 2-(2-chloro-6-methylphenyl)ethane.
Substitution: Substitution reactions can produce 2-(2-hydroxy-6-methylphenyl)acetic acid or 2-(2-amino-6-methylphenyl)acetic acid.
Scientific Research Applications
2-(2-Chloro-6-methylphenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of herbicides and pesticides due to its ability to interfere with plant growth.
Comparison with Similar Compounds
- 2-(2-Chloro-6-methylphenoxy)acetic acid
- 4-Chloro-2-methylphenoxyacetic acid
- 2-Chloro-6-methylphenyl acetate
Comparison: 2-(2-Chloro-6-methylphenyl)acetic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to 2-(2-Chloro-6-methylphenoxy)acetic acid, it has a different functional group (acetic acid vs. phenoxyacetic acid), leading to variations in reactivity and applications. Similarly, 4-Chloro-2-methylphenoxyacetic acid and 2-Chloro-6-methylphenyl acetate have different substitution patterns and functional groups, resulting in different chemical behaviors and uses.
Properties
IUPAC Name |
2-(2-chloro-6-methylphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6-3-2-4-8(10)7(6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGFNRCKKXLLDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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